molecular formula C12H10N6O B15218147 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide CAS No. 501658-43-1

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide

Cat. No.: B15218147
CAS No.: 501658-43-1
M. Wt: 254.25 g/mol
InChI Key: JNFQYEHJQBAWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is a heterocyclic compound that features a benzamide group linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free reactions or the use of microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, and various alkyl halides. Reaction conditions often involve refluxing in ethanol or other solvents .

Major Products

The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is unique due to its specific combination of a benzamide group and a pyrimidine ring, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

501658-43-1

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide

InChI

InChI=1S/C12H10N6O/c13-5-7-1-3-8(4-2-7)12(19)18-9-10(14)16-6-17-11(9)15/h1-4,6H,(H,18,19)(H4,14,15,16,17)

InChI Key

JNFQYEHJQBAWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=C(N=CN=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.